7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-methylphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-9(6-8)10-7-19-12-11(10)15-14(18-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHICOIROUHLDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 298.41 g/mol
- CAS Number : 75466305
The structure features a thieno[3,2-d]pyrimidine core with a methylthio group and a 3-methylphenyl substituent, which may contribute to its biological properties.
Anticancer Potential
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. The compound is believed to act as an inhibitor of various protein kinases involved in cancer cell proliferation and survival.
- Protein Kinase Inhibition :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pathways involving pro-inflammatory cytokines and reduce inflammation in various models.
Study 1: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Study 2: Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of protein kinases, indicating its potential as a kinase inhibitor. Key residues involved in binding include:
- Lys93
- Gln75
These interactions were confirmed through computational modeling techniques .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Scientific Research Applications
Unfortunately, the search results do not provide specific applications for the compound "7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one". However, the search results do provide information about related compounds and their applications, which may be relevant.
Here's what can be gathered from the search results:
- Thieno[3,2-d]pyrimidine derivatives: These compounds, including the one mentioned in the query, have garnered significant interest due to their wide range of pharmacological applications .
- Antitumor Activity: Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit antitumor activity . Studies have designed and synthesized these derivatives as small synthetic molecules with the potential to fight tumors .
- Cytotoxic Activity: Some synthesized thieno[3,2-d]pyrimidines have demonstrated significant cytotoxic activity, even higher than that of the reference drug DOX in some cases . This suggests their potential as antitumor agents, though further research is needed to understand their mechanism of action .
- Synthesis of Thieno[2,3-d] pyrimidine-2,4-diol: This compound can be synthesized using methyl 2-aminothiophene-3-carboxylate and urea, yielding thieno[2,3-d] pyrimidine-2,4-diol .
- Pre-mRNA splicing: Thieno[3,2-b] pyridin-7-amine compounds may improve pre-mRNA splicing in cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among thieno[3,2-d]pyrimidin-4(3H)-one derivatives include substituents at positions 2, 3, 6, and 5. Below is a comparative analysis:
Key Observations :
- Position 7 Substitution : The 3-methylphenyl group in the target compound confers moderate lipophilicity compared to 3-fluorophenyl (polar) or unsubstituted derivatives. This may enhance tissue penetration but reduce solubility .
- Position 2 Substitution: The methylthio group (electron-withdrawing) contrasts with amino groups (e.g., cyclopentylamino in PDE7 inhibitors), which form hydrogen bonds with enzymes like PDE6. This difference likely reduces PDE7 affinity but may improve selectivity for other targets .
Anticancer Activity
- Thienopyrimidinones with bulky 7-aryl groups (e.g., 3-methylphenyl) show affinity for kinases like EGFR and VEGFR-2. For example, 6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine inhibits EGFR with IC50 < 50 nM . The target compound’s 3-methylphenyl group may similarly enhance kinase binding but requires empirical validation.
- TAK-931, a 7-substituted derivative with a pyrazole group, inhibits Cell Division Cycle 7 kinase (CDC7) and induces replication stress in cancer cells . The target compound’s simpler 3-methylphenyl group may lack this specificity but could act on related pathways.
Enzyme Inhibition
- 2-(Cyclopentylamino) derivatives (e.g., compound 28e) inhibit PDE7 with single-digit nM potency . In contrast, the methylthio group in the target compound is less likely to engage in hydrogen bonding, suggesting divergent target profiles. Computational modeling from supports that substituent electronic properties significantly influence docking scores.
Antifungal and Antimicrobial Activity
- Derivatives like 3-alkyl-substituted thieno[2,3-d]pyrimidinones exhibit antifungal activity via melanin synthesis modulation in B16 cells . The target compound’s 7-aryl substitution may redirect activity toward mammalian targets rather than microbial ones.
Q & A
Q. What are the standard synthetic routes for preparing 7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Cyclization of substituted thiophene carboxamides with aldehydes or amines under acidic conditions (e.g., HCl or acetic acid) to form the thienopyrimidinone core .
- Pd-catalyzed cross-coupling : Introduction of aryl/alkynyl groups via Suzuki or Sonogashira couplings, as demonstrated for 6-aryl derivatives using brominated intermediates and aryl boronic acids/alkynes .
- Methylthio group incorporation : Methylation of thiol intermediates using methyl iodide (MeI) or dimethyl sulfate in the presence of bases like K₂CO₃ .
Key Parameters : Reaction temperature (e.g., 60–100°C for cyclization), solvent choice (DMF, ethanol, or dichloromethane), and purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Q. How can spectroscopic techniques confirm the structural integrity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals, such as the pyrimidinone NH proton (~δ 10–12 ppm) and aromatic protons from substituents (e.g., 3-methylphenyl at δ 2.3–7.5 ppm). Methylthio groups appear as singlets near δ 2.5 ppm .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and NH vibrations (~3430 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight with <5 ppm error, e.g., [M+H]+ peaks matching calculated values .
Validation : Cross-check experimental data with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- Substituent optimization :
- SAR studies : Test derivatives with varied substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) in enzymatic assays to correlate structure with IC₅₀ values .
Example : Compound 28e (7-substituted derivative) showed nanomolar PDE7 inhibition due to optimized steric and electronic interactions .
Q. How can researchers resolve contradictions in synthetic yields for similar derivatives?
Methodological Answer:
- Comparative analysis of reaction conditions :
- Purification protocols : Use gradient flash chromatography (e.g., CH₂Cl₂/MeOH) instead of recrystallization to isolate low-yield products (e.g., 19% yield for 4o ) .
Q. What computational strategies predict the binding affinity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives to therapeutic targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., PDE7 or Plasmodium falciparum enzymes). Focus on hydrogen bonding with pyrimidinone NH and hydrophobic contacts with aryl groups .
- Ligand efficiency metrics : Calculate ligand efficiency (LE) and lipophilic efficiency (LipE) to prioritize compounds with balanced potency and physicochemical properties .
Case Study : Computational modeling guided the design of 10 , a fragment-sized PDE7 inhibitor with improved LE (0.43) and cellular efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across structurally similar derivatives?
Methodological Answer:
- Replicate assays : Confirm activity trends using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to rule out false positives .
- Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure consistent compound dissolution, as poor solubility may artificially lower activity in certain tests .
Example : Anticancer derivatives with Cl substituents showed variable IC₅₀ values due to differences in assay protocols (e.g., incubation time, cell line selection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
